

Navigating the Therapeutic Potential of 5-Aminoindole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **3-Methyl-1H-indol-5-amine**

Cat. No.: **B566611**

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An important note on the scope of this document: Initial research into the specific derivatives of **3-Methyl-1H-indol-5-amine** revealed a significant scarcity of publicly available scientific literature. To provide a comprehensive and valuable technical guide, the scope of this document has been broadened to focus on the derivatives of the parent compound, 1H-indol-5-amine. This allows for a detailed exploration of a closely related and extensively studied class of compounds with significant therapeutic potential.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.^[1] 1H-indol-5-amine, also known as 5-aminoindole, is a key intermediate in the synthesis of a diverse range of bioactive molecules. Its unique structure allows for modifications at various positions, leading to the development of compounds with potent anticancer and antimicrobial properties. This guide provides an in-depth overview of known derivatives of 1H-indol-5-amine, their functions, and the experimental methodologies used to characterize them.

Anticancer Applications of 1H-Indol-5-amine Derivatives

Derivatives of 1H-indol-5-amine have emerged as promising candidates in oncology, primarily through their ability to inhibit protein kinases, which are crucial for cancer cell proliferation and survival.

Kinase Inhibitors

A notable class of anticancer agents derived from 1H-indol-5-amine are potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 is a key strategy in anti-angiogenic therapy, aiming to cut off the blood supply to tumors.

Quantitative Data on Kinase Inhibition and Cytotoxicity

The following table summarizes the in vitro inhibitory activities of a representative indole-based VEGFR-2 inhibitor, compared with the established multi-kinase inhibitor, Sorafenib.

Compound	Target/Cell Line	IC ₅₀ (nM)
Indole Analogue 1	VEGFR-2	95.7 ± 3.2
Hep3B (Liver Cancer)	8010	
Huh7 (Liver Cancer)	4310	
HepG2 (Liver Cancer)	1950	
Sorafenib	VEGFR-2	90
Hep3B (Liver Cancer)	8620	
Huh7 (Liver Cancer)	7550	
HepG2 (Liver Cancer)	7220	

Table 1: Comparative IC₅₀ values of an illustrative 1H-indol-5-amine derivative (Indole Analogue 1) and Sorafenib against VEGFR-2 and hepatocellular carcinoma cell lines.[2]

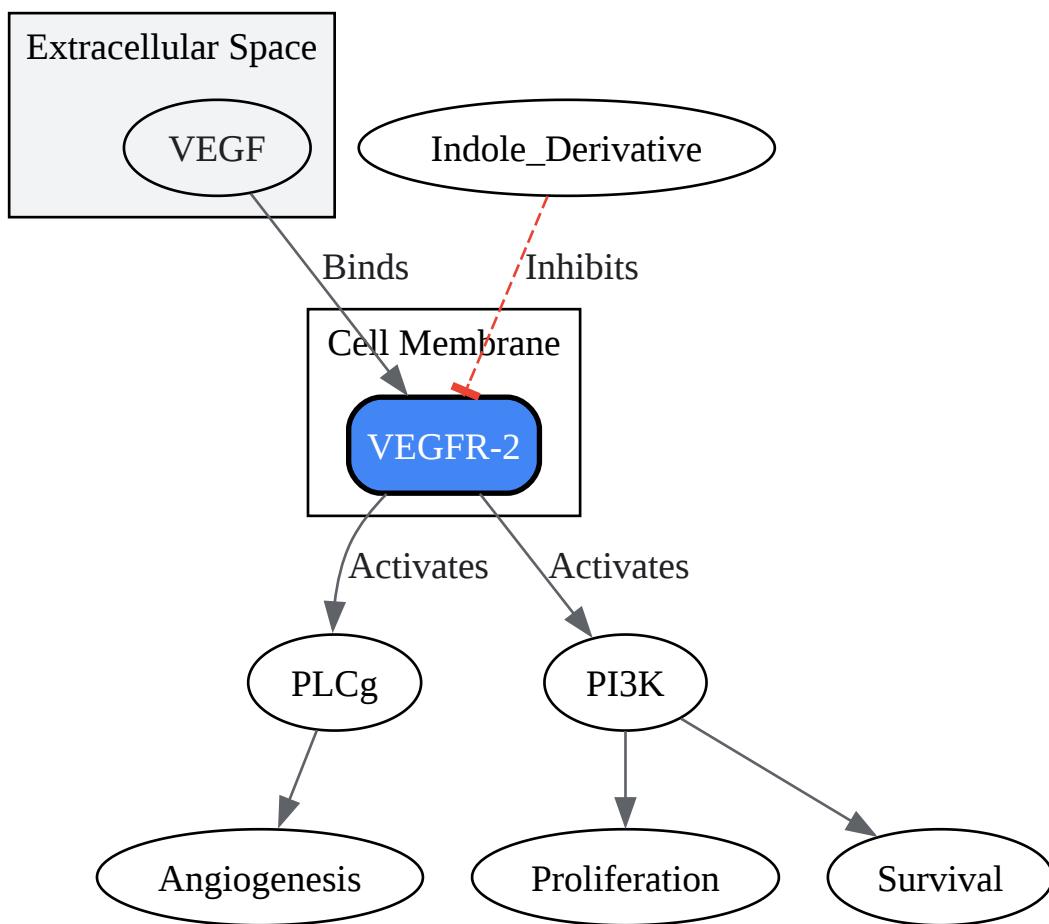
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

The in vitro inhibitory activity of compounds against VEGFR-2 is typically determined using a luminescence-based kinase assay.

- Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase assay kit (e.g., Kinase-Glo®).
- Procedure:

- Solutions of the test compounds are prepared in DMSO at various concentrations.
- In a 96-well plate, the VEGFR-2 enzyme, substrate, and assay buffer are combined.
- The test compound solutions are added to the wells.
- The kinase reaction is initiated by the addition of ATP.
- The plate is incubated to allow for substrate phosphorylation.
- The amount of remaining ATP is quantified using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.[2]

Signaling Pathway Visualization



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VEGFR-2 signaling pathway and the inhibitory action of 1H-indol-5-amine derivatives.

Antimicrobial Functions of 1H-Indol-5-amine Derivatives

The indole nucleus is a prevalent scaffold in molecules exhibiting a broad spectrum of antimicrobial activities.^[3] Derivatives of 1H-indol-5-amine have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.

Guanidinium-Containing Indole Derivatives

A promising class of antimicrobial agents incorporates a guanidinium moiety into the indole scaffold. These compounds have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of guanidinium-containing indole derivatives against various bacterial strains.

Compound	S. aureus (ATCC 29213)	E. coli (ATCC 25922)	P. aeruginosa (ATCC 27853)	K. pneumoniae (ATCC 700603)
Indole-Guanidinium 1	4 µg/mL	8 µg/mL	16 µg/mL	8 µg/mL
Indole-Guanidinium 2	2 µg/mL	4 µg/mL	8 µg/mL	4 µg/mL
Colistin (Control)	2 µg/mL	0.5 µg/mL	0.5 µg/mL	1 µg/mL

Table 2: Minimum Inhibitory Concentration (MIC) values of illustrative 1H-indol-5-amine-guanidinium derivatives against various bacterial strains.^[4]

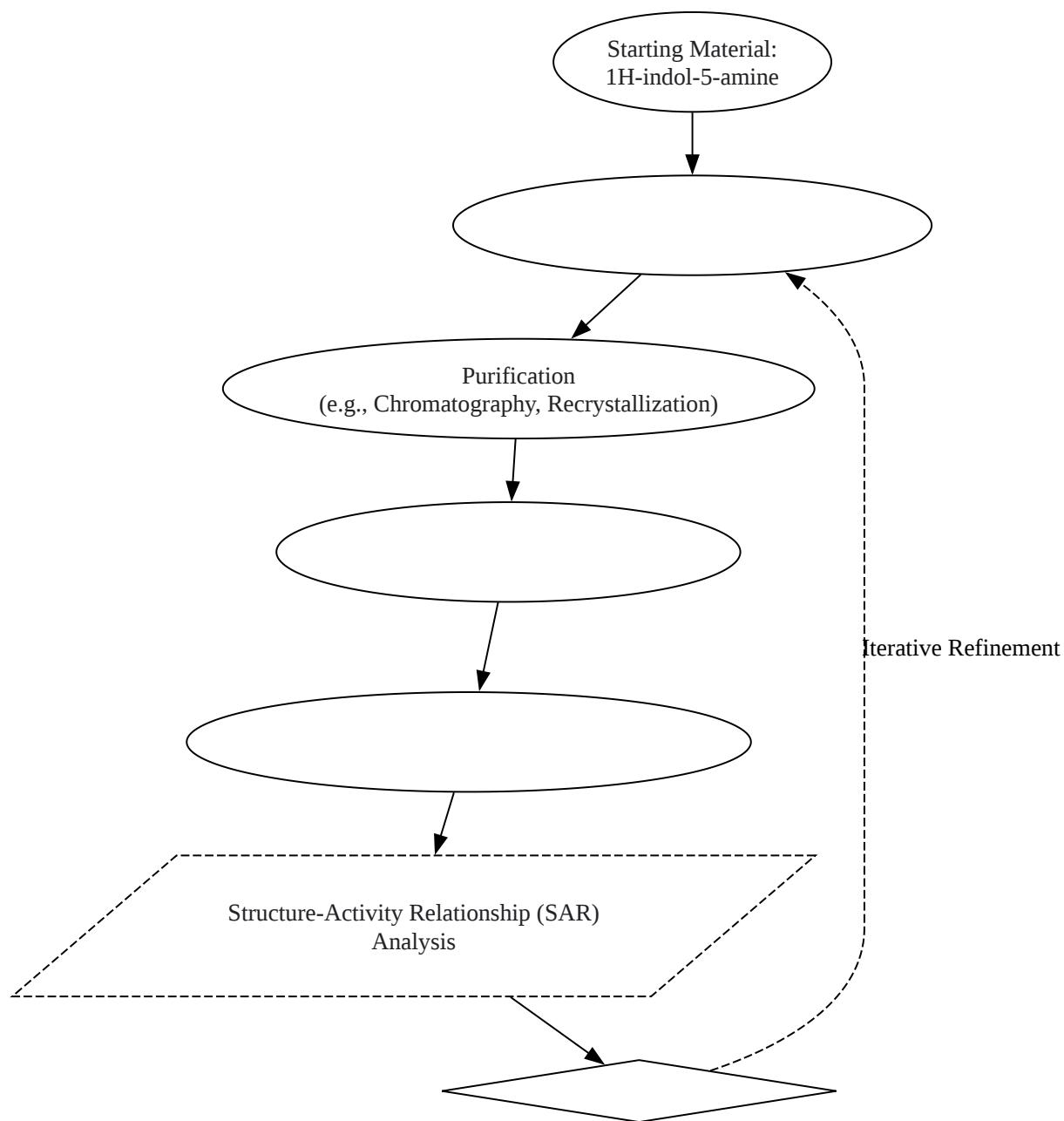
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

- Materials: Mueller-Hinton broth (MHB), bacterial strains, 96-well microtiter plates, and test compounds.
- Procedure:
 - Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL) in MHB.
 - Serial twofold dilutions of the test compounds are prepared in MHB in the wells of a 96-well plate.
 - The standardized bacterial suspension is added to each well.
 - The plates are incubated at 37°C for 18-24 hours.
 - The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[\[4\]](#)

Workflow for Synthesis and Evaluation of Novel Indole Derivatives

The development of new 1H-indol-5-amine derivatives follows a structured workflow from initial synthesis to biological evaluation.

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Generalized workflow for the synthesis and evaluation of novel 1H-indol-5-amine derivatives.

Conclusion

Derivatives of 1H-indol-5-amine represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as kinase inhibitors for cancer therapy and as potent antimicrobial agents highlights the significant potential of this chemical class. Further exploration of the structure-activity relationships of 1H-indol-5-amine derivatives will undoubtedly lead to the discovery of new and improved drug candidates with diverse pharmacological applications. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals to build upon in their quest for innovative medicines.

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